Manganese;dihydrate

説明

Manganese Dihydrate, also known as Manganese(III) acetate dihydrate, is used as a mild and selective oxidizing agent. It is also a reagent used for radical cyclizations and -keto-acetoxylation .

Synthesis Analysis

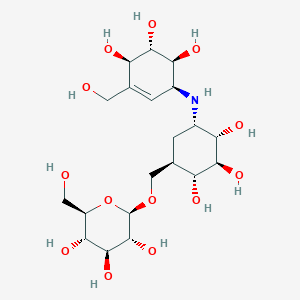

Manganese(III) acetate dihydrate can be prepared by oxidation of manganese(II) acetate in acetic acid . It can also be synthesized by electrochemical method starting from Mn(OAc)2 .Molecular Structure Analysis

The crystal and magnetic structures of α-MnC2O4·2H2O and γ-MnC2O4·2H2O have been investigated using density functional theory calculations and the augmented plane wave approach .Chemical Reactions Analysis

Manganese(III) acetate can initiate the addition of aldehydes to olefinic unsaturated systems. The acyl radical R - C = 0 is believed to be formed as an intermediate in these systems .Physical And Chemical Properties Analysis

In pure form, Manganese is a hard, brittle, gray-white metal. It enhances the ability to hot-work steel and increases resistance to impact .科学的研究の応用

Manganese(III) acetate dihydrate is used as a catalyst for the epoxidation of various olefins, showing excellent yields and stereodependency in reactions. It exhibits interesting reactivity in fluorous solvents such as perfluoro-2-butyltetrahydrofuran and 1,1,1,3,3,3-hexafluoro-2-propanol (Ravikumar, Barbier, Bégué, & Bonnet-Delpon, 1998).

The structure and thermal behavior of manganese(III) dihydrogen triphosphate dihydrate have been extensively studied, with findings including a significant Jahn-Teller effect and the presence of the oxonium ion (Aranda, Chaboy, & Bruque, 1991).

Nanocrystalline manganese dihydrogen phosphate dihydrate and its decomposition products have been synthesized and characterized, providing insights into physical and chemical properties relevant for various applications (Danvirutai, Boonchom, & Youngme, 2008).

Manganese(II) formate dihydrate has been studied for its kinetic properties during solid-state decomposition, offering insights into its potential applications in energy and materials science (Clarke & Thomas, 1969).

Manganese(III) acetate dihydrate has been used in solvent-free cycloadditions, demonstrating high efficiency and selectivity. This suggests its utility in organic synthesis and material science applications (Wang, Dong, Wu, Yuan, & Shen, 2008).

Bis(acetylacetonato)manganese(II) dihydrate has been structurally analyzed, providing data useful in coordination chemistry and material science (Onuma & Shibata, 1970).

Manganese formate dihydrate's absorption spectrum has been studied, offering insights into its electronic structure and potential applications in optical materials (Rao, 1978).

Anhydrous manganese(II) formate's synthesis and structure, and its transformation from the dihydrate form, have been investigated. This is relevant in materials science, particularly in the study of phase transitions (Viertelhaus, Henke, Anson, & Powell, 2003).

Manganese(III) acetate dihydrate has been used in radical reactions with [60]fullerene, leading to the formation of novel fullerene-fused derivatives, which are of interest in materials chemistry and nanotechnology (Wang, Yang, Miao, Xu, & Liu, 2006).

Manganese(II) formate dihydrate's magnetic properties have been analyzed, providing valuable data for the development of magnetic materials and devices (Brown, Dollimore, & Galwey, 1977).

The use of manganese oxides in wastewater treatment for metal ion and contaminant removal has been extensively reviewed, underscoring the environmental applications of manganese compounds (Islam, Morton, Johnson, Mainali, & Angove, 2018).

Manganese(III) acetate dihydrate has been explored in manganese-catalyzed C–H activation, highlighting its potential in organic synthesis and catalysis (Liu & Ackermann, 2016).

Safety And Hazards

将来の方向性

Manganese compounds have been used in various applications, including as electrodes in lithium-ion batteries . The comprehensive utilization of structural hydration and hierarchical design offers more insights into the electrochemical reaction mechanisms and more possibilities to develop new materials for lithium-ion batteries .

特性

IUPAC Name |

manganese;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQJYWORJJEMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

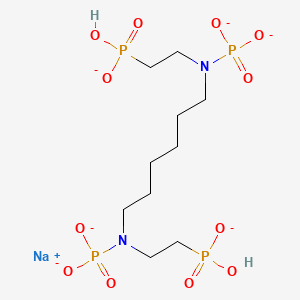

Canonical SMILES |

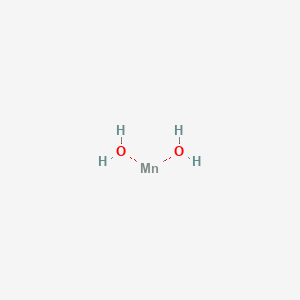

O.O.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940448 | |

| Record name | Manganese hydroxide (Mn(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.969 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese;dihydrate | |

CAS RN |

18933-05-6 | |

| Record name | Manganese hydroxide (Mn(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018933056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydroxide (Mn(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese hydroxide (Mn(OH)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。